2-(4-Chloro-2-methylphenoxy)propanoate;tris(2-hydroxyethyl)azanium
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Overview
Description
Preparation Methods
The synthesis of mecoprop-trolamine involves the reaction of mecoprop acid with triethanolamine. The process typically includes the following steps:
Synthesis of Mecoprop Acid: Mecoprop acid is synthesized through the chlorination of 2-methylphenol followed by reaction with chloroacetic acid.
Formation of Mecoprop-trolamine: Mecoprop acid is then reacted with triethanolamine under controlled conditions to form the mecoprop-trolamine compound.
Industrial production methods often involve bulk polymerization techniques to ensure the homogeneity and stability of the final product .
Chemical Reactions Analysis
Mecoprop-trolamine undergoes various chemical reactions, including:
Oxidation: Mecoprop-trolamine can be oxidized to form corresponding quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Mecoprop-trolamine can undergo nucleophilic substitution reactions, particularly at the chloro-substituted aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as hydroxide ions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mecoprop-trolamine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of herbicide action and environmental fate.
Biology: Investigated for its effects on plant physiology and weed control mechanisms.
Medicine: Explored for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Utilized in the formulation of herbicidal products for agricultural and non-crop uses
Mechanism of Action
Mecoprop-trolamine acts as a synthetic auxin, mimicking natural plant hormones to disrupt normal cell growth and division. It is absorbed through the leaves and translocated to the roots, where it interferes with cellular processes, leading to the death of targeted broad-leaved weeds . The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Comparison with Similar Compounds
Mecoprop-trolamine is similar to other phenoxy herbicides such as 2,4-D and dicamba. it is unique in its specific action on broad-leaved weeds and its formulation with triethanolamine, which enhances its solubility and stability . Similar compounds include:
2,4-D: Another phenoxy herbicide with a broader spectrum of activity.
Dicamba: Known for its effectiveness against a wide range of weed species.
Mecoprop: The parent compound of mecoprop-trolamine, used in similar applications.
Properties
CAS No. |
53404-61-8 |
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Molecular Formula |
C16H26ClNO6 |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)propanoate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C10H11ClO3.C6H15NO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;8-4-1-7(2-5-9)3-6-10/h3-5,7H,1-2H3,(H,12,13);8-10H,1-6H2 |
InChI Key |
CDRNTSYQTIKJNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].C(CO)[NH+](CCO)CCO |
Origin of Product |
United States |
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